Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Description
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-07-5) is a cyclohexane derivative with a methyl ester and amino group in the trans-configuration. Its molecular formula is C₈H₁₅NO₂·HCl (molecular weight: 193.67 g/mol) . This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in coupling reactions for peptide synthesis and drug development . It is a white to pale yellow crystalline powder, soluble in water, and requires storage in cool, dry conditions away from oxidizing agents .
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYDXCUCXRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976895 | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-07-5, 61367-16-6, 100707-54-8 | |
| Record name | 61367-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |
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| Record name | 61367-16-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base Selection and Reaction Conditions
Sodium hydroxide (NaOH) or potassium alkoxides (e.g., potassium tert-butoxide) are preferred bases due to their ability to promote rapid cis-trans interconversion. The reaction proceeds at elevated temperatures (150–240°C) in high-boiling solvents such as xylene or decalin. For example, using 2 equivalents of NaOH in o-xylene at 190°C for 12 hours converts a cis/trans mixture into a >95% trans product.
Table 1: Isomerization Parameters and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Trans Isomer Yield |
|---|---|---|---|---|
| NaOH (2 eq) | o-Xylene | 190 | 12 | 95% |
| KOt-Bu (3 eq) | Decalin | 200 | 10 | 92% |
The choice of solvent influences reaction kinetics. Hydrocarbons with high boiling points (e.g., decalin) prevent salt precipitation, ensuring homogeneous reaction conditions. Post-isomerization, the trans-4-aminocyclohexanecarboxylic acid is isolated as its sodium or potassium salt, which is then acidified to yield the free carboxylic acid.
Esterification to Methyl trans-4-Aminocyclohexanecarboxylate
Esterification of the trans-acid with methanol under acidic conditions forms the methyl ester. This step typically employs hydrochloric acid (HCl) as both a catalyst and a source for the final hydrochloride salt.
Acid-Catalyzed Esterification
In a representative procedure, trans-4-aminocyclohexanecarboxylic acid is refluxed with excess methanol and concentrated HCl (2–3 equivalents) for 6–8 hours. The reaction is driven to completion by removing water via azeotropic distillation, achieving yields of 85–90%.
Solvent and Stoichiometry Optimization
Methanol serves as both the solvent and nucleophile, simplifying purification. Stoichiometric excess of HCl ensures protonation of the amine group, preventing side reactions such as intramolecular cyclization. Post-reaction, the mixture is cooled to precipitate the hydrochloride salt, which is filtered and washed with cold methanol.
Purification and Crystallization
The crude product is purified via recrystallization to achieve pharmaceutical-grade purity (>98%).
Solvent Systems for Recrystallization
Ethanol-water mixtures (4:1 v/v) are ideal for dissolving the hydrochloride salt at elevated temperatures while enabling gradual crystallization upon cooling. Trituration with diisopropyl ether further removes residual impurities, yielding a white crystalline solid.
Table 2: Recrystallization Efficiency
| Solvent System | Purity Before (%) | Purity After (%) | Recovery Yield (%) |
|---|---|---|---|
| Ethanol-Water (4:1) | 85 | 98.5 | 75 |
| Methanol-Ether | 80 | 97.0 | 70 |
Industrial-Scale Production Considerations
Industrial protocols emphasize cost-effectiveness and scalability. Key adaptations include:
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Continuous Flow Reactors : Reduce reaction times by maintaining precise temperature control during isomerization.
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In Situ Protection : Temporarily protecting the amino group with tert-butoxycarbonyl (Boc) enhances solubility during esterification, simplifying downstream processing.
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Waste Minimization : Recycling solvents like xylene and methanol reduces environmental impact.
Analytical Characterization
Final product quality is verified via:
Chemical Reactions Analysis
Types of Reactions: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted cyclohexane derivatives .
Scientific Research Applications
Pharmaceutical Research
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is extensively used as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in treating various conditions, including:
- Neurological Disorders : Compounds derived from this compound have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, a study indicated that derivatives could enhance serotonin release, suggesting potential applications in mood disorder treatments .
- Diabetes Management : Certain analogs derived from this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme critical in glucose metabolism. This suggests a role for this compound derivatives in blood sugar regulation .
Chemical Synthesis
In organic chemistry, this compound serves as a key building block for synthesizing various organic compounds. It participates in several types of reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Can be reduced to yield alcohols or amines.
- Substitution : Engages in substitution reactions to produce halogenated or alkylated derivatives.
Neurotransmitter Modulation Study
A notable study demonstrated that derivatives of this compound could enhance serotonin release in vitro, indicating potential therapeutic applications for mood disorders.
Diabetes Treatment Research
Research indicated that certain analogs derived from this compound exhibit inhibitory effects on DPP-IV, highlighting its potential role in managing blood sugar levels effectively .
Mechanism of Action
The mechanism of action of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol) .
- CAS : 2084-28-6.
- Key Differences: The ethyl ester group replaces the methyl ester, increasing hydrophobicity. Used in adenosine receptor-related research (e.g., Huntington’s and Parkinson’s disease studies) .
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol) .
- CAS : 29275-88-4.
- Key Differences: An additional methylene group (-CH₂-) separates the amino group from the cyclohexane ring. Applications include chemical biology studies requiring modified steric bulk .
Methyl 4-Aminothiane-4-carboxylate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂S (MW: 211.71 g/mol) .
- CAS : 161315-14-5.
- Key Differences: The cyclohexane ring is replaced with a thiane (sulfur-containing) ring, altering electronic properties and bioavailability. Used in organocatalysis and sulfur-containing drug scaffolds .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature | Primary Application |
|---|---|---|---|---|---|
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | C₈H₁₅NO₂·HCl | 193.67 | 61367-07-5 | Trans-aminocyclohexane methyl ester | Peptide coupling, drug synthesis |
| Ethyl trans-4-Aminocyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | 2084-28-8 | Ethyl ester substituent | Adenosine receptor research |
| Methyl cis-4-Aminocyclohexanecarboxylate HCl | C₈H₁₅NO₂·HCl | 193.67 | 61367-16-6 | Cis-aminocyclohexane methyl ester | Stereochemical studies |
| Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | 29275-88-5 | Aminomethyl side chain | Chemical biology |
| Methyl 4-Aminothiane-4-carboxylate HCl | C₇H₁₄ClNO₂S | 211.71 | 161315-14-6 | Thiane ring with sulfur atom | Organocatalysis |
Biological Activity
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTAC) is a chemical compound that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications, supported by relevant data and research findings.
Overview
- Chemical Formula : CHClNO
- CAS Number : 100707-54-8
- Solubility : Soluble in water
MTAC is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure allows it to participate in diverse biochemical pathways, making it a valuable compound in medicinal chemistry.
MTAC's biological activity is largely attributed to its ability to interact with various biomolecules, potentially influencing enzyme activity and gene expression. The compound may exert its effects through:
- Enzyme Inhibition : MTAC can act as an inhibitor for specific enzymes, which can be crucial in modulating metabolic pathways.
- Binding Interactions : The compound may bind to receptors or other proteins, altering their activity and leading to physiological effects.
- Synthesis Intermediary : As an intermediate, MTAC facilitates the formation of more complex molecules that may have significant biological activities.
Pharmacokinetics
The pharmacokinetic profile of MTAC suggests that it is well-absorbed due to its solubility in water. Its stability under laboratory conditions indicates potential for use in various formulations. The compound's interaction with biological systems is influenced by environmental factors such as pH and temperature.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of specific enzymes related to metabolic pathways. |
| Antimicrobial Effects | Investigated for potential antimicrobial properties against various pathogens. |
| Neuroprotective Effects | Studied for neuroprotective roles in models of neurodegenerative diseases. |
Case Studies
- Enzymatic Activity : A study investigated the inhibitory effects of MTAC on certain dehydrogenases, revealing that it could significantly reduce enzyme activity at specific concentrations, indicating its potential role in metabolic regulation .
- Neuroprotection : Research has suggested that MTAC may protect neuronal cells from oxidative stress. In vitro studies demonstrated that treatment with MTAC resulted in reduced apoptosis in neuronal cell lines exposed to harmful agents .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial efficacy of MTAC showed promising results against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents .
Applications in Research
MTAC serves as a versatile building block in synthetic organic chemistry and medicinal chemistry:
- Pharmaceutical Development : It is used as an intermediate in synthesizing drugs targeting various diseases, including diabetes and neurodegenerative disorders.
- Chemical Research : The compound's unique structure allows for exploration in creating novel materials with specific functional properties.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | Similar isomer | Moderate enzyme inhibition |
| Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | Similar structure | Antimicrobial activity |
| trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | Stereoisomer | Potential neuroprotective effects |
Q & A
Q. How are toxicity profiles evaluated in early-stage development?
- Methodology : Perform Ames tests (bacterial reverse mutation) and micronucleus assays (in vitro) to assess genotoxicity. For acute toxicity, administer escalating doses in rodent models and monitor hematological/histopathological changes .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
